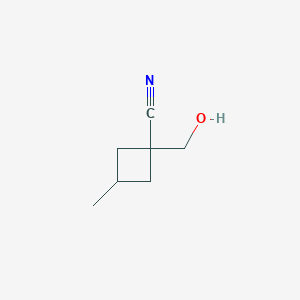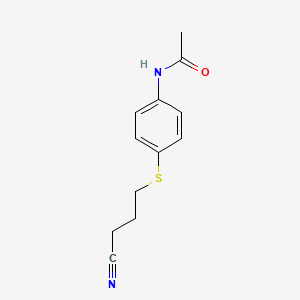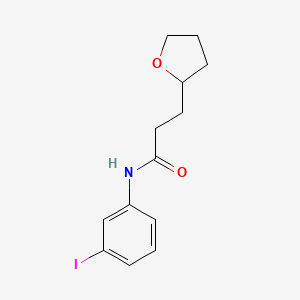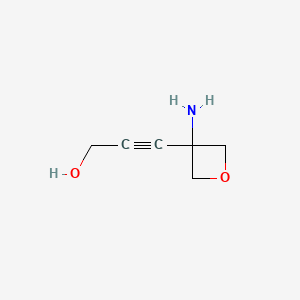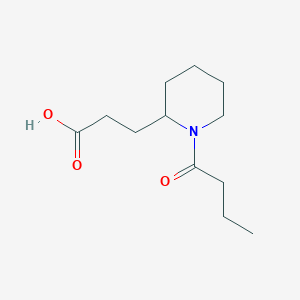![molecular formula C22H19ClN4OS2 B14902999 2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(5-methylthiophen-2-yl)methylidene]acetohydrazide](/img/structure/B14902999.png)
2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(5-methylthiophen-2-yl)methylidene]acetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((1-(2-Chlorobenzyl)-1H-benzo[d]imidazol-2-yl)thio)-N’-((5-methylthiophen-2-yl)methylene)acetohydrazide is a complex organic compound that belongs to the class of benzoimidazole derivatives. This compound is characterized by its unique structure, which includes a benzoimidazole core, a chlorobenzyl group, and a thiophene moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(2-Chlorobenzyl)-1H-benzo[d]imidazol-2-yl)thio)-N’-((5-methylthiophen-2-yl)methylene)acetohydrazide typically involves multiple steps, starting with the preparation of the benzoimidazole core. This is followed by the introduction of the chlorobenzyl group and the thiophene moiety. Common synthetic routes include:
Condensation Reactions: The initial step often involves the condensation of o-phenylenediamine with a suitable aldehyde to form the benzoimidazole core.
Substitution Reactions: The chlorobenzyl group is introduced through nucleophilic substitution reactions.
Thioether Formation: The thiophene moiety is attached via thioether formation, typically using thiol reagents under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The benzoimidazole core and the chlorobenzyl group can participate in various substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound, depending on the specific reagents and conditions used.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, 2-((1-(2-Chlorobenzyl)-1H-benzo[d]imidazol-2-yl)thio)-N’-((5-methylthiophen-2-yl)methylene)acetohydrazide has shown potential as an antimicrobial and anticancer agent. Studies have indicated its ability to inhibit the growth of certain bacterial strains and cancer cell lines.
Medicine
The compound’s potential therapeutic properties are being explored in the development of new drugs. Its ability to interact with specific biological targets makes it a candidate for further investigation in pharmacology.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.
作用机制
The mechanism of action of 2-((1-(2-Chlorobenzyl)-1H-benzo[d]imidazol-2-yl)thio)-N’-((5-methylthiophen-2-yl)methylene)acetohydrazide involves its interaction with specific molecular targets. The benzoimidazole core is known to bind to various enzymes and receptors, modulating their activity. The chlorobenzyl group and thiophene moiety contribute to the compound’s overall binding affinity and specificity. Pathways involved include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
- 2-((1-(2-Chlorophenyl)-1H-imidazol-2-yl)thio)-3-nitropyridine
- 4-chlorobenzyl 2-(1H-imidazol-1-yl)-1-phenylethyl ether
Uniqueness
Compared to similar compounds, 2-((1-(2-Chlorobenzyl)-1H-benzo[d]imidazol-2-yl)thio)-N’-((5-methylthiophen-2-yl)methylene)acetohydrazide stands out due to its unique combination of functional groups. This combination enhances its chemical reactivity and biological activity, making it a versatile compound for various applications.
属性
分子式 |
C22H19ClN4OS2 |
|---|---|
分子量 |
455.0 g/mol |
IUPAC 名称 |
2-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]sulfanyl-N-[(E)-(5-methylthiophen-2-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C22H19ClN4OS2/c1-15-10-11-17(30-15)12-24-26-21(28)14-29-22-25-19-8-4-5-9-20(19)27(22)13-16-6-2-3-7-18(16)23/h2-12H,13-14H2,1H3,(H,26,28)/b24-12+ |
InChI 键 |
JEYULAVFACTPOB-WYMPLXKRSA-N |
手性 SMILES |
CC1=CC=C(S1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=CC=C4Cl |
规范 SMILES |
CC1=CC=C(S1)C=NNC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=CC=C4Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Azabicyclo[3.2.0]heptan-1-ylmethanol](/img/structure/B14902927.png)
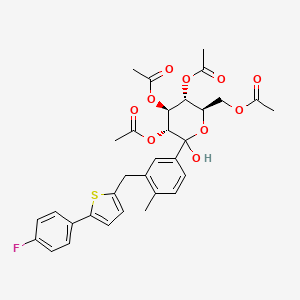

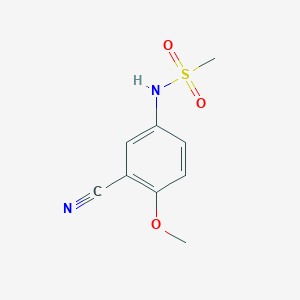
![5-(Fluoromethyl)-6-azaspiro[3.4]octane](/img/structure/B14902940.png)
